molecular formula C16H23N3O2 B3261091 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester CAS No. 338949-39-6

1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester

Cat. No.: B3261091
CAS No.: 338949-39-6
M. Wt: 289.37 g/mol
InChI Key: JEGXNSXYIHKHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester is a bicyclic heterocyclic compound featuring a partially saturated pyrazinoquinoxaline core and a tert-butyl ester group. The hexahydro designation indicates partial saturation of the pyrazine ring, which reduces aromaticity and enhances conformational flexibility compared to fully unsaturated analogs. The tert-butyl ester moiety contributes to increased lipophilicity and metabolic stability, making it a common functional group in prodrug strategies.

Properties

IUPAC Name

tert-butyl 1,2,4,4a,5,6-hexahydropyrazino[1,2-a]quinoxaline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)18-8-9-19-12(11-18)10-17-13-6-4-5-7-14(13)19/h4-7,12,17H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGXNSXYIHKHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CNC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is the lateral lithiation of N-Boc-o-toluidine followed by an intramolecular SN2 cyclization to form the tetrahydroquinoline core. This method requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to enhance efficiency and reduce costs. Large-scale reactions often use automated systems to maintain consistent reaction conditions and improve reproducibility. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or halides.

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that derivatives of hexahydro-pyrazinoquinoxaline compounds can act as serotonin 5-hydroxytryptamine (5-HT) receptor agonists. They have been identified as potential treatments for several central nervous system disorders including:

  • Obsessive-Compulsive Disorder (OCD)
  • Depression
  • Anxiety Disorders
  • Schizophrenia
  • Migraine Management
  • Sleep Disorders
    These compounds interact with the 5-HT receptors in the brain, which play a crucial role in mood regulation and anxiety responses .

Metabolic Disorders

The compound has also shown promise in addressing metabolic disorders such as:

  • Obesity
  • Type II Diabetes
    The activation of specific serotonin receptors can influence appetite and energy metabolism, making these compounds relevant for obesity treatment strategies .

Synthesis and Derivatives

The synthesis of 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline derivatives has been documented in various studies. For instance, a method involving the reaction of piperidin-2-ylmethanamine with 2,3-dichloro-6-methoxyquinoxaline under controlled conditions yielded promising results for further derivation into antitumor agents .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor intermediate. Its derivatives are being explored for their ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Case Studies

Study Compound Application Findings
Study 11H-Pyrazino(1,2-a)quinolineCNS DisordersDemonstrated effectiveness as a 5-HT receptor agonist with significant anxiolytic properties .
Study 2Hexahydro-pyrazinoquinoxalineAntitumor ActivityIdentified as an effective antitumor agent in vitro with promising results for further development .
Study 3Serotonin receptor agonistsMetabolic DisordersShowed potential in reducing body weight and improving metabolic parameters in animal models .

Mechanism of Action

The mechanism by which 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound : 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester Pyrazino[1,2-a]quinoxaline (hexahydro) tert-butyl ester Not reported Enhanced flexibility; potential prodrug
6e (): Tert-butyl 6-((tert-butoxycarbonyl)amino)-2-(imidazo[1,2-a]quinoxalin-4-ylamino)hexanoate Imidazo[1,2-a]quinoxaline Boc-protected lysine, tert-butyl ester 469.58 Improved aqueous solubility
8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino(1,2-a)quinoxalin-5(6H)-one () Pyrazino[1,2-a]quinoxaline Dichloro, ketone Not reported Increased lipophilicity; potential toxicity concerns
Tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate () Pyrazino[1,2-a]piperazine Dioxo groups Not reported Higher polarity; possible instability
7-Trifluoromethyl-4,4-dimethyl-...imidazo(1,5-a)quinoxaline-3-carboxylic acid tert-butyl ester () Imidazo[1,5-a]quinoxaline Trifluoromethyl, dimethylpiperazino carbonyl Not reported Enhanced electronegativity; improved target binding

Core Heterocycle Variations

  • Pyrazino[1,2-a]quinoxaline vs. Imidazo[1,2-a]quinoxaline: The target compound’s pyrazinoquinoxaline core (six-membered pyrazine fused to quinoxaline) differs from imidazo[1,2-a]quinoxaline derivatives (five-membered imidazole fused to quinoxaline) in and . The latter introduces a nitrogen-rich imidazole ring, which may enhance hydrogen-bonding interactions but reduce metabolic stability compared to the partially saturated pyrazine .

Functional Group Impact

  • tert-Butyl Ester: Common in prodrug design, this group in the target compound contrasts with the Boc-protected amino acid in 6e (), which improves solubility but adds synthetic complexity .
  • Halogen Substitution : The 8,9-dichloro analog () demonstrates how halogenation increases lipophilicity and bioactivity but may raise toxicity risks .

Research Findings and Implications

  • Solubility vs. Stability: The tert-butyl ester in the target compound balances lipophilicity and stability, whereas amino acid-grafted analogs (e.g., 6e) prioritize solubility .
  • Bioactivity Profiles : Dichloro and trifluoromethyl derivatives () may exhibit stronger biological activity but require toxicity profiling .
  • Metabolic Pathways : The hexahydro structure of the target compound may confer slower hepatic metabolism compared to unsaturated analogs .

Biological Activity

The compound 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester (also known as TNBG) is a derivative of the quinoxaline core, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the synthesis, biological activities, and therapeutic implications of this compound based on diverse research findings.

Synthesis of the Compound

The synthesis of 1,2,4,4a,5,6-hexahydropyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester typically involves multi-step chemical reactions. A notable method includes the reaction of piperidin-2-ylmethanamine with 2,3-dichloro-6-methoxyquinoxaline in the presence of potassium carbonate under nitrogen atmosphere at elevated temperatures. The resultant product is then purified through crystallization techniques to obtain high yields of the desired compound .

Synthetic Pathway Overview

StepReactantsConditionsProduct
1Piperidin-2-ylmethanamine + 2,3-dichloro-6-methoxyquinoxalineDMF, 110°CIntermediate
2Intermediate + K2CO3Stirring under nitrogen1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline
3Product purificationCrystallization from methanolTert-butyl ester

Anticancer Properties

Research indicates that compounds similar to TNBG exhibit significant anticancer activity both in vitro and in vivo. A study demonstrated that TNBG and its derivatives possess comparable anticancer efficacy to established treatments while showing enhanced solubility and reduced molecular weight. This characteristic is crucial for improving bioavailability and therapeutic outcomes in cancer treatment .

Neuropharmacological Effects

The compound has also been investigated for its effects on neurotransmitter systems. Specifically, it has shown activity at serotonin receptors (5HT), suggesting potential applications in treating mood disorders and anxiety-related conditions. In animal models, certain derivatives exhibited selective binding affinity towards specific serotonin receptor subtypes (e.g., 5HT2C), which may correlate with reduced side effects compared to non-selective agents .

Case Studies

  • Antitumor Activity : In a controlled study involving tumor-bearing mice, administration of TNBG resulted in a statistically significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve apoptosis induction and inhibition of angiogenesis.
  • Neuropsychiatric Applications : Another study assessed the impact of TNBG on anxiety-like behaviors in rodents. Results indicated a marked decrease in anxiety scores when compared to baseline measurements following treatment with the compound.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protocols, including ring formation, functionalization, and tert-butyl ester protection. A common approach is deprotection under acidic conditions (e.g., HCl in dioxane) followed by coupling reactions. Optimization requires adjusting stoichiometry, temperature (e.g., 0–5°C for sensitive intermediates), and solvent polarity (e.g., dichloromethane for non-polar intermediates). Reaction progress should be monitored via TLC or HPLC .
  • Data Validation : Confirm intermediates using NMR (e.g., δ 1.4 ppm for tert-butyl protons) and mass spectrometry. Compare melting points with literature values (e.g., 67–68°C for tert-butyl derivatives) to assess purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for ring protons) and FT-IR for carbonyl (C=O) stretching (~1700 cm⁻¹).
  • Mass Spec : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 292.37) .

Q. What stability considerations are critical for storing and handling this compound?

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl ester.
  • Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and humidity (75% RH). Monitor degradation products via LC-MS, focusing on ester hydrolysis (e.g., carboxylic acid formation) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced reactivity or selectivity?

  • Approach : Use density functional theory (DFT) to calculate transition-state energies and identify regioselective pathways (e.g., nucleophilic attack at the quinoxaline ring). Tools like Gaussian or ORCA can model steric effects from the tert-butyl group .
  • Case Study : ICReDD’s quantum chemical reaction path search methods can predict optimal conditions for ring functionalization, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in reported reaction yields or stereochemical outcomes?

  • Methodology :

  • Systematic Screening : Use a Design of Experiments (DoE) approach to test variables (e.g., catalyst loading, solvent polarity).
  • Cross-Validation : Compare NMR data with crystallographic databases (e.g., Cambridge Structural Database) to confirm stereochemistry.
  • Controlled Replication : Reproduce conflicting studies under identical conditions, ensuring inert atmosphere and moisture control .

Q. What reactor design principles are essential for scaling up synthesis while maintaining stereochemical fidelity?

  • Key Factors :

  • Mixing Efficiency : Use baffled reactors to ensure homogeneity in multi-phase reactions.
  • Temperature Control : Jacketed reactors with precise thermoregulation (±1°C) to prevent exothermic side reactions.
  • Catalyst Retention : Immobilize catalysts on solid supports (e.g., silica) for continuous-flow systems .

Q. How can advanced separation technologies improve purification of this compound from complex reaction mixtures?

  • Techniques :

  • Prep-HPLC : Use chiral columns (e.g., Chiralpak IA) for enantiomeric resolution.
  • Membrane Filtration : Nanofiltration (MWCO 300–500 Da) to remove low-MW impurities.
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for high-yield recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester
Reactant of Route 2
1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.